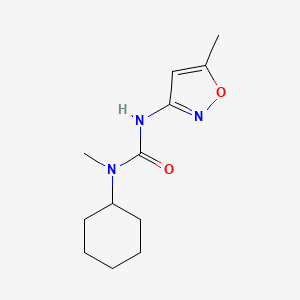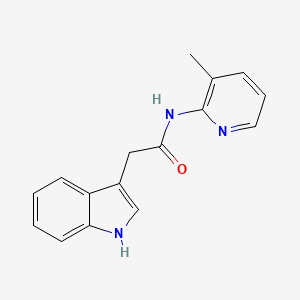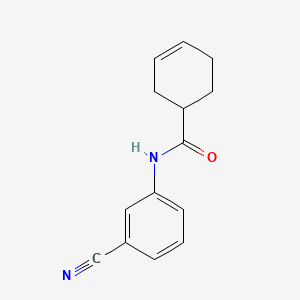
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea (CMO) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea is not fully understood. However, studies have suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and seizures in animal models. 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea in lab experiments is its high yield synthesis method. It is also relatively stable and can be stored for long periods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many future directions for the study of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases such as epilepsy and neurodegenerative diseases. Additionally, the mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea needs to be further elucidated to design more targeted experiments.
Synthesemethoden
The synthesis of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved using different methods. One of the most common methods is the reaction between 5-methyl-1,2-oxazole-3-carboxylic acid and cyclohexyl isocyanate followed by N-methylation with dimethyl sulfate. Another method involves the reaction of 5-methyl-1,2-oxazole-3-carboxamide with cyclohexyl isocyanate in the presence of triethylamine followed by N-methylation with methyl iodide. These methods result in the formation of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea with high yields.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-8-11(14-17-9)13-12(16)15(2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQKQDIGFLLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)